molecular formula C7H13F2N3O B13430577 (Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B13430577
M. Wt: 193.19 g/mol
InChI Key: AFRWCXYZWAJAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(3,3-Difluoropiperidin-1-yl)-N'-hydroxyacetimidamide is a fluorinated acetimidamide derivative characterized by a piperidine ring substituted with two fluorine atoms at the 3,3-positions. The N'-hydroxyacetimidamide moiety (-NH-C(=N-OH)-CH2-) is a critical pharmacophore observed in inhibitors targeting enzymes such as carbonic anhydrases, integrins, and ion channels . The 3,3-difluoropiperidinyl group enhances metabolic stability and modulates lipophilicity, which can influence bioavailability and target binding affinity .

Properties

Molecular Formula

C7H13F2N3O

Molecular Weight

193.19 g/mol

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C7H13F2N3O/c8-7(9)2-1-3-12(5-7)4-6(10)11-13/h13H,1-5H2,(H2,10,11)

InChI Key

AFRWCXYZWAJAAL-UHFFFAOYSA-N

Isomeric SMILES

C1CC(CN(C1)C/C(=N/O)/N)(F)F

Canonical SMILES

C1CC(CN(C1)CC(=NO)N)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,3-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Formation of the Imidamide Group: The imidamide group is introduced through a reaction with hydroxylamine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of (Z)-2-(3,3-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(Z)-2-(3,3-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-2-(3,3-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The N'-hydroxyacetimidamide scaffold is shared among analogs, but substituents on the amine-bearing moiety (e.g., aryl, heterocyclic rings) dictate pharmacological properties. Below is a comparative analysis:

Compound Name Substituent Group Key Structural Differences Biological Target/Activity Synthesis Yield/Notes References
(Z)-2-(3-Chlorophenyl)-N'-hydroxyacetimidamide 3-Chlorophenyl Aromatic chlorination Plasmodium falciparum inhibitors 99% yield (intermediate synthesis)
(Z)-2-(4-Chlorophenyl)-N'-hydroxyacetimidamide 4-Chlorophenyl Para-chlorination on phenyl Human carbonic anhydrase inhibition Crystal structure resolved
(Z)-N-((6-Chloropyridin-3-yl)methyl)-N-ethyl-N′-hydroxyacetimidamide 6-Chloropyridinyl + ethyl chain Pyridine ring + ethyl linkage Nitenpyram metabolite (neonicotinoid) Microbial biodegradation pathway
(Z)-2-(3-(Ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide Ethoxymethyl-pyrrolidine Pyrrolidine ring vs. piperidine; ethoxymethyl Chemical synthesis intermediate Safety protocols for lab use
Target compound: (Z)-2-(3,3-Difluoropiperidin-1-yl)-N'-hydroxyacetimidamide 3,3-Difluoropiperidinyl Fluorinated piperidine ring Hypothesized: Integrin/ion channel modulation Limited synthesis data

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Fluorinated analogs (e.g., difluoropiperidine) exhibit higher logP values compared to chlorophenyl derivatives due to fluorine’s electronegativity and reduced polar surface area.
  • Metabolic Stability : The 3,3-difluoropiperidinyl group likely resists CYP450-mediated oxidation better than chlorophenyl or pyrrolidinyl groups, as seen in MK-0617 .
  • Synthetic Accessibility : Chlorophenyl derivatives (e.g., 7d ) are synthesized in high yields (>99%), whereas fluorinated piperidines may require specialized fluorination techniques, increasing complexity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.